4-(Propan-2-yl)phenyl 2-methylprop-2-enoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Propan-2-yl)phenyl 2-methylprop-2-enoate typically involves the esterification of 4-(Propan-2-yl)phenol with methacrylic acid . The reaction is catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid, and it is carried out under reflux conditions to ensure complete conversion . The reaction mixture is then purified through distillation or recrystallization to obtain the pure product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors . This method allows for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
4-(Propan-2-yl)phenyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the methacrylate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted methacrylates.
Scientific Research Applications
4-(Propan-2-yl)phenyl 2-methylprop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Employed in the development of biomaterials for tissue engineering.
Medicine: Utilized in dental materials and adhesives due to its excellent mechanical properties.
Industry: Applied in the production of coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of 4-(Propan-2-yl)phenyl 2-methylprop-2-enoate involves its ability to undergo polymerization reactions . The methacrylate groups participate in free radical polymerization, leading to the formation of cross-linked networks . These networks provide enhanced mechanical strength and durability to the materials in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- Bisphenol A ethoxylate dimethacrylate
- Bisphenol A polyethylene glycol diether dimethacrylate
- 2,2-Bis(4-hydroxyphenyl)propane dimethacrylate
Uniqueness
4-(Propan-2-yl)phenyl 2-methylprop-2-enoate is unique due to its high reactivity and compatibility with other monomers . It provides improved mechanical properties and durability, making it a preferred choice in dental and industrial applications .
Properties
CAS No. |
92176-98-2 |
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Molecular Formula |
C13H16O2 |
Molecular Weight |
204.26 g/mol |
IUPAC Name |
(4-propan-2-ylphenyl) 2-methylprop-2-enoate |
InChI |
InChI=1S/C13H16O2/c1-9(2)11-5-7-12(8-6-11)15-13(14)10(3)4/h5-9H,3H2,1-2,4H3 |
InChI Key |
VIJYAJBVYRZZOL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OC(=O)C(=C)C |
Origin of Product |
United States |
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